molecular formula C10H14N2O3 B2778059 N-(3-methoxypropyl)-4-nitroaniline CAS No. 66493-54-7

N-(3-methoxypropyl)-4-nitroaniline

Cat. No. B2778059
Key on ui cas rn: 66493-54-7
M. Wt: 210.233
InChI Key: JBTPRUMXWADORW-UHFFFAOYSA-N
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Patent
US06379400B1

Procedure details

1-Fluoro-4-nitrobenzene (10 g, 70.8 mmoles) is refluxed for 5 hours with 36.5 g (410 mmoles) of 3-methoxy-propylamine. After that, the reaction product is poured onto 400 g of ice/water and the dye obtained is filtered off. A yellow dye with a melting point of 57°-59° C. is obtained.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
36.5 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
400 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][CH:3]=1.[CH3:11][O:12][CH2:13][CH2:14][CH2:15][NH2:16]>>[CH3:11][O:12][CH2:13][CH2:14][CH2:15][NH:16][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
FC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
36.5 g
Type
reactant
Smiles
COCCCN
Step Two
Name
ice water
Quantity
400 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the dye obtained
FILTRATION
Type
FILTRATION
Details
is filtered off
CUSTOM
Type
CUSTOM
Details
A yellow dye with a melting point of 57°-59° C. is obtained

Outcomes

Product
Name
Type
Smiles
COCCCNC1=CC=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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